molecular formula C13H7N3OS B12810673 9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene CAS No. 80167-27-7

9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene

Cat. No.: B12810673
CAS No.: 80167-27-7
M. Wt: 253.28 g/mol
InChI Key: FCWGTILBSQIZHU-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocycles characterized by a complex tetracyclic scaffold incorporating oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The IUPAC name reflects its fused bicyclic structure with bridgehead heteroatoms, which confers unique electronic and steric properties. For instance, structurally related bicyclic systems have been explored as histone deacetylase (HDAC) inhibitors , though specific pharmacological data for this compound remain undisclosed in the provided evidence.

Properties

CAS No.

80167-27-7

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene

InChI

InChI=1S/C13H7N3OS/c1-2-5-9-8(4-1)15-11-13(16-9)18-12-10(17-11)6-3-7-14-12/h1-7H

InChI Key

FCWGTILBSQIZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC4=C(O3)C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene involves multiple steps, typically starting with the formation of the core tetracyclic structure. This process often includes cyclization reactions under specific conditions, such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale production would require optimization of the synthetic routes to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Heteroatom Distribution

The compound’s structural uniqueness lies in its 9-oxa-2-thia-4,11,18-triaza configuration. Comparisons with related heterocycles reveal critical differences in heteroatom placement and ring strain:

Compound Name Heteroatom Distribution Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
9-Oxa-2-thia-4,11,18-triazatetracyclo[...]octaene (Target Compound) 9-oxa, 2-thia, 4,11,18-triaza Not provided Not provided Potential enzyme inhibitor scaffold
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene 3,7,12,18-tetraaza C₁₄H₂₄N₄ 248.37 Laboratory chemical synthesis
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) 3,7-dithia, 5-aza Not provided Not provided Spectral characterization
YK-1101 (S-((E)-4-((7S,10S,Z)-4-ethylidene-7-isopropyl-...9-oxa-16-thia...)) 9-oxa, 16-thia, 3,6,13,18-tetraaza Not provided Not provided HDAC inhibition

Key Observations :

  • Heteroatom Effects: The target compound’s 9-oxa-2-thia system contrasts with analogues like (3,7-dithia) and (tetraaza).
  • Ring Strain : The bicyclo[8.8.0] scaffold introduces strain compared to smaller bicyclo systems (e.g., bicyclo[12.3.1] in ), which may affect stability and reactivity.
Pharmacological and Toxicological Profiles
  • YK-1101 : A related 9-oxa-16-thia compound demonstrated HDAC inhibitory activity, suggesting that oxygen/sulfur placement in the tetracyclic framework is critical for enzyme interaction.

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